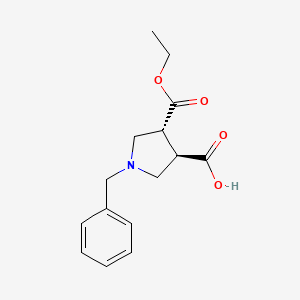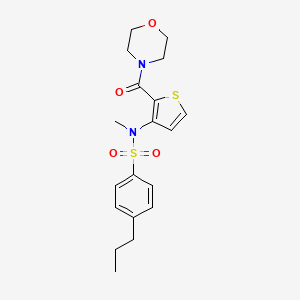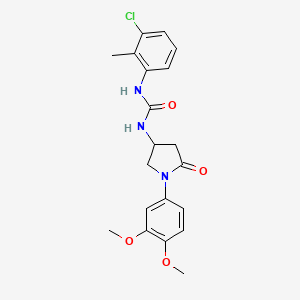
1-(3-Chloro-2-methylphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as CEP-26401 and belongs to the class of urea derivatives.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(3-Chloro-2-methylphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea' involves the reaction of 3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea with 3-chloro-2-methylphenyl isocyanate.
Starting Materials
3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, 3-chloro-2-methylphenyl isocyanate
Reaction
Step 1: Dissolve 3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea in a suitable solvent such as dichloromethane., Step 2: Add 3-chloro-2-methylphenyl isocyanate to the reaction mixture and stir for several hours at room temperature., Step 3: Purify the resulting product by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 4: Characterize the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
作用機序
The exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
生化学的および生理学的効果
Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea exhibits significant anti-inflammatory and analgesic effects in animal models. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been shown to have a low toxicity profile.
実験室実験の利点と制限
One of the major advantages of using 1-(3-Chloro-2-methylphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potent anti-inflammatory and analgesic properties. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One direction is to further investigate its potential use in the treatment of neuropathic pain and cancer. Another direction is to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, future research can focus on improving the solubility of this compound in aqueous solutions to make it more versatile for use in lab experiments.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in the treatment of neuropathic pain, cancer, and other diseases.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-12-15(21)5-4-6-16(12)23-20(26)22-13-9-19(25)24(11-13)14-7-8-17(27-2)18(10-14)28-3/h4-8,10,13H,9,11H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYPPTAOGAEAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

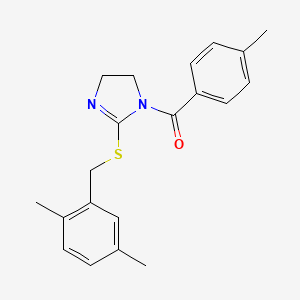
![2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone](/img/structure/B2911205.png)
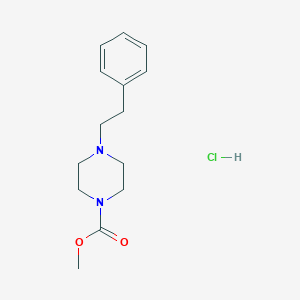
![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911211.png)
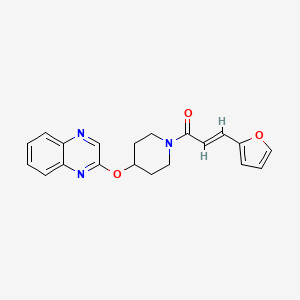
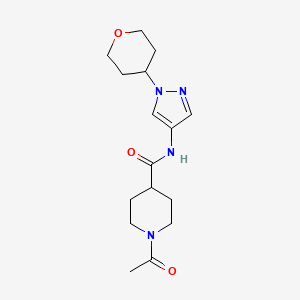
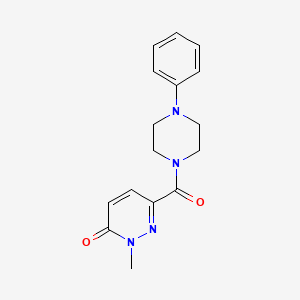
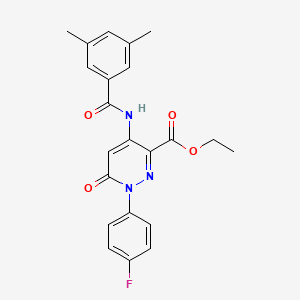
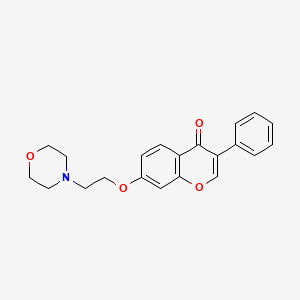
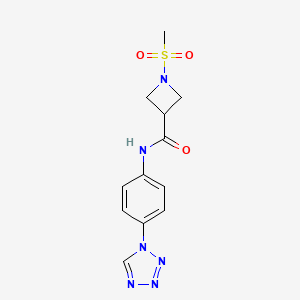
![3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911225.png)
